

Structural Elucidation of 5'-O-Acetyl Adenosine: A Technical Guide

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Compound of Interest

Compound Name: 5'-O-Acetyl Adenosine

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This technical guide provides an in-depth analysis of the structural elucidation of **5'-O-Acetyl Adenosine**, a derivative of the endogenous nucleoside adenosine. This document summarizes key physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its biological relevance as a potential prodrug of adenosine.

Physicochemical Properties

5'-O-Acetyl Adenosine is a white solid with a molecular formula of $C_{12}H_{15}N_5O_5$ and a molecular weight of 309.28 g/mol .^{[1][2][3][4]} Its IUPAC name is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate.^[2] The compound is slightly soluble in DMSO and methanol.^[5]

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₅ N ₅ O ₅	[1][2][3][4]
Molecular Weight	309.28 g/mol	[1][2][3][4]
IUPAC Name	[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate	[2]
CAS Number	2140-25-2	[1][3][4]
Appearance	White Solid	[5]
Melting Point	>131°C (dec.)	[5]
Solubility	Slightly soluble in DMSO and Methanol	[5]

Structural Elucidation: Spectroscopic Data

The structural confirmation of **5'-O-Acetyl Adenosine** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For **5'-O-Acetyl Adenosine**, both ¹H and ¹³C NMR are essential for confirming the presence of the acetyl group at the 5'-position of the ribose sugar.

¹H and ¹³C NMR Spectral Data of **5'-O-Acetyl Adenosine**

Atom	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
H-2	~8.1-8.3	~152-153
H-8	~8.3-8.5	~140-141
H-1'	~5.9-6.1	~88-89
H-2'	~4.6-4.8	~74-75
H-3'	~4.2-4.4	~70-71
H-4'	~4.3-4.5	~84-85
H-5'a, H-5'b	~4.4-4.6	~64-65
-NH ₂	~7.3 (br s)	-
-OCOCH ₃	~2.1 (s)	~20-21
-OCOCH ₃	-	~170-171

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data is compiled based on typical values for adenosine and its acetylated derivatives.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5'-O-Acetyl Adenosine**, the expected molecular ion peak $[M+H]^+$ would be at m/z 310.11.

Expected Mass Spectrometry Fragmentation of **5'-O-Acetyl Adenosine**

The fragmentation pattern in mass spectrometry can further confirm the structure. Key expected fragments include:

m/z	Fragment	Description
310.11	$[C_{12}H_{16}N_5O_5]^+$	Molecular ion $[M+H]^+$
268.10	$[C_{10}H_{14}N_5O_4]^+$	Loss of the acetyl group (-COCH ₃)
136.06	$[C_5H_6N_5]^+$	Adenine fragment
178.05	$[C_7H_8O_4]^+$	Ribose with 5'-acetate fragment

Note: The fragmentation pattern of nucleosides is characterized by the cleavage of the glycosidic bond between the sugar and the base.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5'-O-Acetyl Adenosine** is expected to show characteristic absorption bands for the hydroxyl, amine, and ester carbonyl groups.

Expected IR Absorption Bands for 5'-O-Acetyl Adenosine

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3400-3200	O-H, N-H	Stretching
3000-2800	C-H	Stretching
~1740	C=O (ester)	Stretching
~1650	C=N, C=C	Stretching (in purine ring)
~1240	C-O (ester)	Stretching

Note: The exact positions of the peaks can be influenced by intermolecular interactions in the solid state.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

Synthesis of 5'-O-Acetyl Adenosine

A common method for the selective acetylation of the 5'-hydroxyl group of adenosine involves the use of acetic anhydride in pyridine. The primary hydroxyl at the 5'-position is more reactive than the secondary hydroxyls at the 2'- and 3'-positions, allowing for selective acylation under controlled conditions.

Protocol for Selective 5'-O-Acetylation of Adenosine

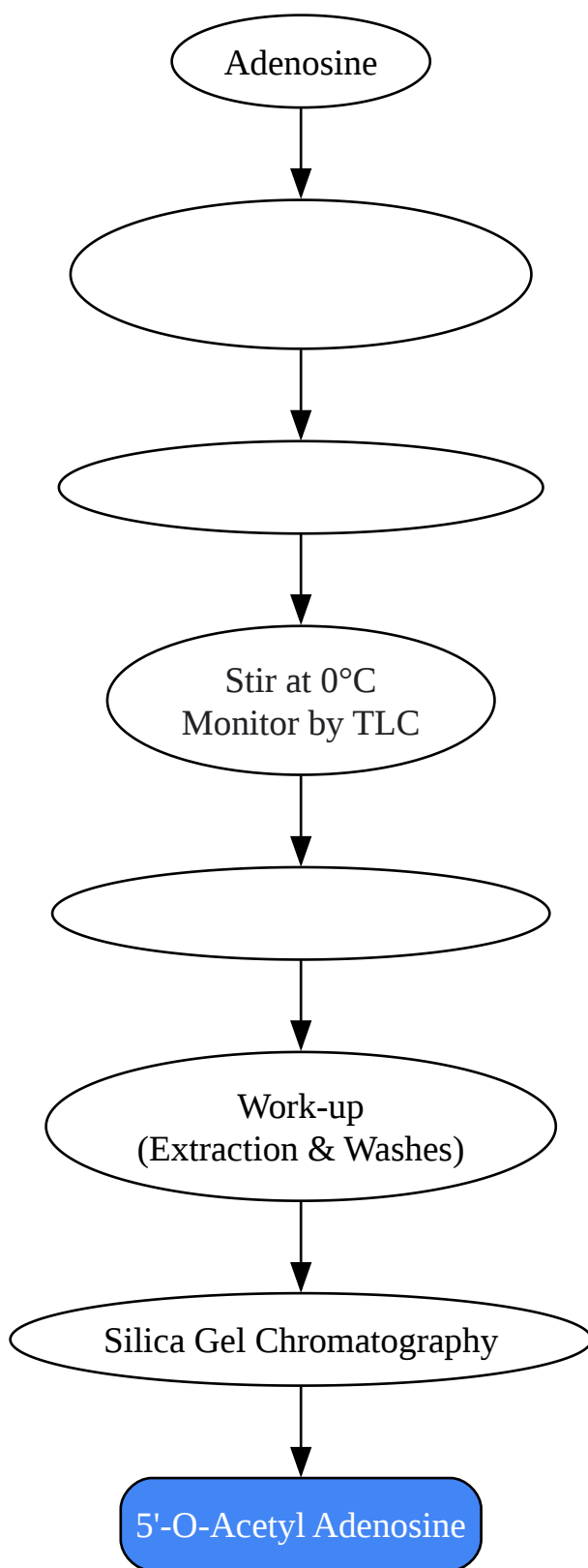
Materials:

- Adenosine
- Acetic anhydride (Ac_2O)
- Dry pyridine
- Dry methanol (MeOH)
- Toluene
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve adenosine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
- Cool the solution to 0°C in an ice bath.

- Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.
- Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding a small amount of dry methanol.
- Remove the pyridine by co-evaporation with toluene under reduced pressure.
- Dissolve the residue in dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure **5'-O-Acetyl Adenosine**.[\[15\]](#)[\[16\]](#)[\[17\]](#)



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Synthesis of **5'-O-Acetyl Adenosine**.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Acquire 1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Process the data using appropriate software to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry:

- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.
- Perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the daughter ions to confirm the structure.

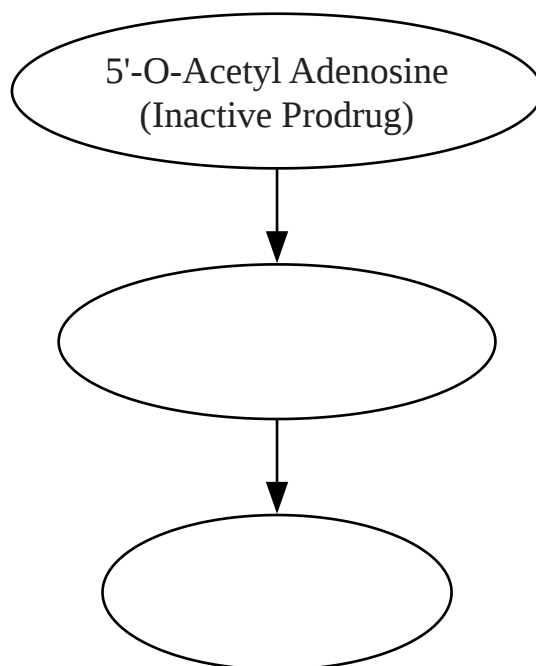
Infrared Spectroscopy:

- Prepare the sample as a KBr pellet or a thin film.
- Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Relevance and Signaling Pathways

5'-O-Acetyl Adenosine is often considered a prodrug of adenosine. A prodrug is an inactive compound that is converted into an active drug in the body through metabolic processes. In this case, the acetyl group at the 5'-position can be hydrolyzed by esterases present in the blood and tissues, releasing the pharmacologically active adenosine.^{[18][19][20]} This approach

can be used to improve the pharmacokinetic properties of adenosine, such as its stability and ability to cross cell membranes.[18][19]

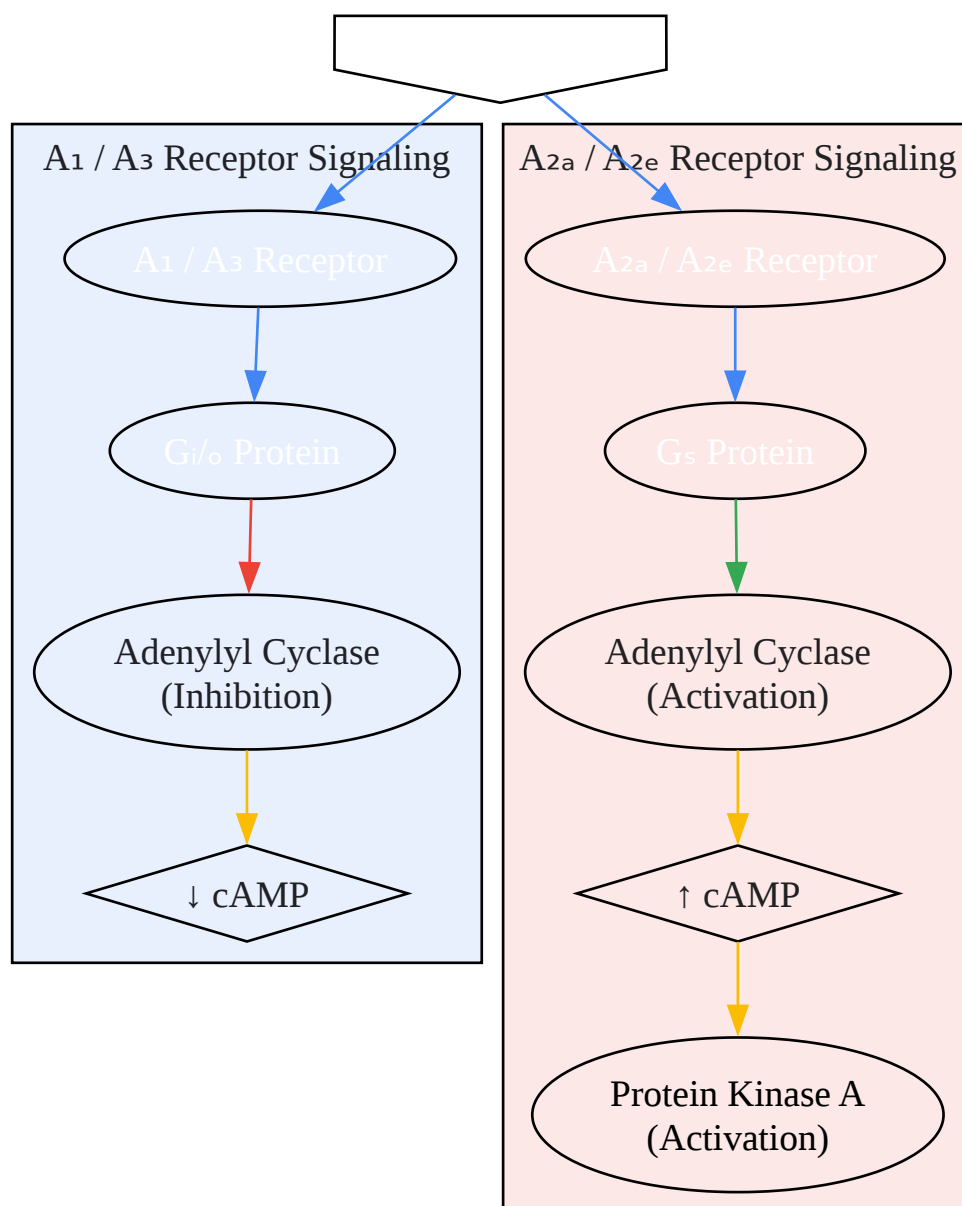


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Metabolic activation of **5'-O-Acetyl Adenosine**.

Once converted to adenosine, it can activate one of the four adenosine receptor subtypes: A₁, A_{2A}, A_{2B}, and A₃. These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.

- A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (G_{i/o}), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels.
- A_{2A} and A_{2B} Receptors: These receptors are generally coupled to stimulatory G proteins (G_s), which activate adenylyl cyclase, leading to an increase in cAMP levels and the activation of protein kinase A (PKA).



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Adenosine receptor signaling pathways.

Conclusion

The structural elucidation of **5'-O-Acetyl Adenosine** is well-established through a combination of spectroscopic methods. Its synthesis via selective acetylation of adenosine is a straightforward process. The primary biological significance of **5'-O-Acetyl Adenosine** appears to be its role as a prodrug, which upon enzymatic hydrolysis, releases adenosine to interact with its cognate receptors. This prodrug strategy holds potential for the development of

therapeutics targeting the adenosinergic system with improved pharmacokinetic profiles. Further research into the specific esterases involved in its metabolism and its in vivo efficacy is warranted to fully explore its therapeutic potential.

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